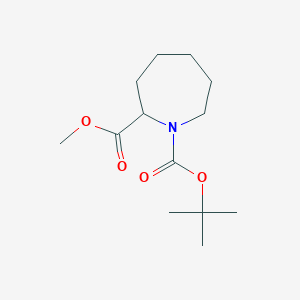

1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate

CAS No.: 1352305-12-4

Cat. No.: VC2849234

Molecular Formula: C13H23NO4

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1352305-12-4 |

|---|---|

| Molecular Formula | C13H23NO4 |

| Molecular Weight | 257.33 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl azepane-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-9-7-5-6-8-10(14)11(15)17-4/h10H,5-9H2,1-4H3 |

| Standard InChI Key | SLPFKKMDHRUNRM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCCCC1C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCCC1C(=O)OC |

Introduction

1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate is a heterocyclic compound belonging to the class of azepanes, which are characterized by a seven-membered ring containing nitrogen. This compound features a tert-butyl group and a methyl group attached to the nitrogen-containing ring, along with two carboxylate groups at the first and second positions. Its molecular formula is C13H23NO4, and it has a molecular weight of approximately 257.33 g/mol .

Synthesis Methods

The synthesis of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate typically involves nucleophilic substitution reactions and ring-closing metathesis techniques. Starting materials such as 1-Boc-azepane-2-carboxylic acid, cesium carbonate, and methyl iodide are commonly used in solvents like tetrahydrofuran. The synthesis requires precise control over temperature and pressure to optimize yield and purity.

Applications and Potential Uses

1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate has potential applications in various scientific fields, including organic chemistry and medicinal chemistry. Its unique chemical properties make it a valuable intermediate for synthesizing derivatives with enhanced biological activities or different physicochemical properties.

Research Findings and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume